molecular formula C8H9ClN2 B576749 6-Methylimidazo[1,2-a]pyridine hydrochloride CAS No. 10518-61-3

6-Methylimidazo[1,2-a]pyridine hydrochloride

Cat. No. B576749
CAS RN: 10518-61-3
M. Wt: 168.624
InChI Key: QNDVZZMSYRPOPX-UHFFFAOYSA-N
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Description

6-Methylimidazo[1,2-a]pyridine hydrochloride is a chemical compound with the CAS Number: 10518-61-3 . It has a molecular weight of 168.63 . This compound is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .


Synthesis Analysis

Imidazopyridine, an important fused bicyclic 5–6 heterocycle, is synthesized from easily available chemicals due to its tremendous use in various branches of chemistry . The synthesis of this scaffold employs different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .


Molecular Structure Analysis

The InChI code for 6-Methylimidazo[1,2-a]pyridine hydrochloride is 1S/C8H8N2.ClH/c1-7-2-3-8-9-4-5-10(8)6-7;/h2-6H,1H3;1H . This indicates the presence of 8 carbon atoms, 9 hydrogen atoms, 2 nitrogen atoms, and 1 chlorine atom in the molecule .


Chemical Reactions Analysis

The synthesis of imidazo[1,2-a]pyridines involves various chemical reactions. For instance, the condensation between 2-aminopyridine and aldehydes is a common method for constructing the imidazo[1,2-a]pyridine core .


Physical And Chemical Properties Analysis

6-Methylimidazo[1,2-a]pyridine hydrochloride is a solid at room temperature .

Scientific Research Applications

1. Synthesis of Imidazo[1,2-a]pyridines

  • Application : A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed .
  • Method : The synthesis involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .
  • Results : This method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .

2. Antituberculosis Agents

  • Application : Imidazo[1,2-a]pyridine analogues have been developed as antituberculosis agents .
  • Method : The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .
  • Results : Some imidazo[1,2-a]pyridine compounds exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

3. Pharmaceutical Intermediates

  • Application : 6-Bromoimidazo[1,2-a]pyridine, a related compound, is used in organic syntheses and as pharmaceutical intermediates .

4. Antiviral Agents

  • Application : Some imidazo[1,2-a]pyridines have shown promising antiviral properties .

5. Antiulcer Agents

  • Application : Imidazo[1,2-a]pyridines have been studied for their potential antiulcer effects .

6. Anticancer Agents

  • Application : Certain imidazo[1,2-a]pyridines have been evaluated for their anticancer activity .

7. Cyclin-Dependent Kinase Inhibitors

  • Application : This class of compounds has been described as cyclin-dependent kinase (CDK) inhibitors .

8. Calcium Channel Blockers

  • Application : Imidazo[1,2-a]pyridines have been used as calcium channel blockers .

9. GABA A Receptor Modulators

  • Application : Some synthetic drugs that contain this imidazo[1,2-a]pyridine have been commercialised such as the sedative Zolpidem, the anxiolytic Alpidem or Saridipem, and the heart-failure drug Olprione .

Safety And Hazards

The safety data sheet for 6-Methylimidazo[1,2-a]pyridine hydrochloride indicates that it causes severe skin burns and eye damage . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

6-methylimidazo[1,2-a]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2.ClH/c1-7-2-3-8-9-4-5-10(8)6-7;/h2-6H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNDVZZMSYRPOPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=CN=C2C=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60674423
Record name 6-Methylimidazo[1,2-a]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methylimidazo[1,2-a]pyridine hydrochloride

CAS RN

10518-61-3
Record name 6-Methylimidazo[1,2-a]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
FI Guseinov, KA Asadov, RN Burangulova… - Chemistry of …, 2001 - Springer
We have previously shown that phenylphosphoryl aldehydes 3 react with nitrogen-and sulfurcontaining bi-and polyfunctional nucleophilic reagents and undergo heterocyclization [1]. …
Number of citations: 1 link.springer.com

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